Home > Products > Screening Compounds P99385 > Levomethorphan tartrate
Levomethorphan tartrate - 17146-90-6

Levomethorphan tartrate

Catalog Number: EVT-272642
CAS Number: 17146-90-6
Molecular Formula: C22H31NO7
Molecular Weight: 421.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levomethorphan tartrate is an opioid analgesic of the morphinan family. Levomethorphan tartrate is discontinued (DEA controlled substance).
Overview

Levomethorphan tartrate is a potent synthetic opioid that is primarily recognized for its analgesic properties. As an enantiomer of dextromethorphan, it exhibits a distinct profile of effects and applications. Levomethorphan tartrate is classified within the broader category of opioids, specifically as a morphinan derivative, which underscores its structural and functional similarities to other well-known opioids such as morphine and levorphanol.

Source and Classification

Levomethorphan tartrate is synthesized from morphinan derivatives, specifically through chemical modifications of levorphanol. It is classified as a narcotic analgesic, indicated for the management of moderate to severe pain. The compound is typically encountered in pharmaceutical formulations, often combined with other active ingredients to enhance therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of levomethorphan tartrate can be achieved through various chemical pathways, primarily involving the modification of levorphanol. One notable method involves the use of high-performance liquid chromatography for purification and analysis. This method effectively separates levomethorphan from its analogs, ensuring a high degree of purity necessary for clinical applications .

The synthesis process can be summarized in the following steps:

  1. Starting Material: Levorphanol is used as the primary starting material.
  2. Chemical Modification: Various reagents are employed to modify the hydroxyl groups on the morphinan structure.
  3. Salt Formation: The tartrate salt is formed by reacting levomethorphan with tartaric acid, enhancing its solubility and stability.
Molecular Structure Analysis

Structure and Data

Levomethorphan tartrate has the molecular formula C18H25NOC_{18}H_{25}NO and a molar mass of approximately 281.4 g/mol. Its structure features a complex morphinan backbone with specific stereochemistry that contributes to its pharmacological properties.

  • Molecular Structure: The compound contains multiple chiral centers, which are critical for its interaction with opioid receptors.
  • 3D Configuration: The spatial arrangement allows it to effectively bind to mu-opioid receptors, facilitating its analgesic effects.
Chemical Reactions Analysis

Reactions and Technical Details

Levomethorphan undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Metabolism: In vivo, levomethorphan is extensively metabolized primarily in the liver, leading to various metabolites, including glucuronides.
  2. Receptor Interaction: The compound acts as an agonist at mu-opioid receptors, triggering a cascade of intracellular signaling pathways that result in pain relief.
  3. Potential Reactions: Levomethorphan can also participate in reactions typical of opioids, such as forming conjugates with glucuronic acid during metabolism.
Mechanism of Action

Levomethorphan exerts its analgesic effects by binding to mu-opioid receptors located in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling pathways:

  • Agonistic Action: As an agonist, it activates the receptor, leading to decreased adenylate cyclase activity and reduced cyclic adenosine monophosphate levels.
  • Signal Transduction: This activation modulates ion channel activity (inhibition of calcium channels and activation of potassium channels), ultimately resulting in hyperpolarization of neurons and reduced neuronal excitability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levomethorphan tartrate is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water due to the presence of the tartrate moiety, which enhances its bioavailability.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility may vary with pH changes; thus, formulations often maintain a specific pH range for optimal stability.
Applications

Levomethorphan tartrate has several scientific and clinical applications:

  • Analgesic Use: It is primarily used for managing pain in various medical settings.
  • Research Applications: Due to its opioid properties, it serves as a model compound in pharmacological studies aimed at understanding opioid receptor interactions and developing new analgesics.
  • Analytical Chemistry: Methods such as high-performance liquid chromatography are employed for quantifying levomethorphan levels in biological samples, aiding in toxicological investigations .
Introduction to Levomethorphan Tartrate

Historical Context and Discovery of Levomethorphan

Levomethorphan emerged from mid-20th century research into morphinan derivatives. Key developments include:

  • Stereochemical Isolation (1940s-1950s): Researchers at Hoffmann-La Roche first described the racemic compound racemethorphan. Subsequent chiral separation revealed levomethorphan’s potent opioid activity contrasting with dextromethorphan’s NMDA antagonist properties [4] .
  • Regulatory Status: Classified under the Single Convention on Narcotic Drugs 1961, levomethorphan is listed as a Schedule II controlled substance in the United States (DEA ACSCN 9210) with strict manufacturing quotas (195 grams in 2014) [1].
  • Clinical Abandonment: Despite pharmacological characterization, levomethorphan never reached commercial markets. Its prodrug relationship to levorphanol (marketed as Levo-Dromoran® since 1953) reduced therapeutic impetus [4] [5].

Table 1: Historical Timeline of Levomethorphan Development

YearEventSignificance
1946First synthesis of morphinan opioids in GermanyFoundation for racemethorphan/levomethorphan research
1953Levorphanol (active metabolite) marketed in the USEstablished clinical relevance of metabolic pathway
1961Inclusion in Single Convention on Narcotic DrugsInternational scheduling as controlled substance
2014DEA manufacturing quota: 195 gramsReflected limited research/analytical use

Structural and Functional Significance of the Tartrate Salt Formulation

The tartrate salt (C₁₈H₂₅NO·C₄H₆O₆) modifies levomethorphan’s physicochemical properties:

  • Crystalline Optimization: Tartrate conjugation improves stability and crystallinity versus the free base. The salt exhibits a free base conversion ratio of 0.644, critical for precise dosing in research [1].
  • Stereochemical Integrity: Levomethorphan’s absolute configuration ((1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene) is preserved in the tartrate form. This 3D structure underpins its μ-opioid receptor binding [3] [6].
  • Solubility Profile: While quantitative solubility data is limited in public literature, salt formation typically enhances aqueous solubility—a factor facilitating preclinical in vivo studies [3].

Table 2: Key Physicochemical Properties of Levomethorphan Tartrate

PropertyDescriptionFunctional Impact
Molecular FormulaC₁₈H₂₅NO·C₄H₆O₆Defines stoichiometric composition
Free Base Conversion0.644Enables accurate dosing calculations
Stereocenters3 chiral centers (4aR, 10R, 10aS)Determines opioid receptor affinity
SMILES NotationCOC1=CC=C2C[C@@H]3[C@@H]4CCCC[C@]4(CCN3C)C2=C1.O=C([O-])C(O)C(O)C([O-])=OEncodes 3D structure for computational models

Role in Opioid Pharmacology and Prodrug Dynamics

Levomethorphan tartrate functions primarily as a prodrug, with metabolic activation conferring complex polypharmacology:

  • Metabolic Activation: Hepatic O-demethylation by cytochrome P450 enzymes (notably CYP3A4/2D6) converts levomethorphan to levorphanol, a potent multifunctional analgesic [1] [5]. This demethylation parallels the dextromethorphan → dextrorphan pathway but yields pharmacologically distinct metabolites [8].
  • Receptor Interactions:
  • μ-Opioid Receptor (MOR): Full agonism (Ki = 0.21 ± 0.02 nM) mediates primary analgesia [4] [5].
  • κ-Opioid Receptor (KOR): Agonism (Ki = 2.3 ± 0.3 nM) contributes to analgesia but may induce dysphoria [1].
  • NMDA Receptor: Non-competitive antagonism (Ki ≈ 0.6 μM) potentially mitigates opioid tolerance [4] [5].
  • Monoamine Transporters: Serotonin/norepinephrine reuptake inhibition (SNRI activity) may augment neuropathic pain relief [5].
  • Relative Potency: Levomethorphan itself demonstrates approximately 5x the analgesic potency of morphine in preclinical models, though its efficacy is constrained by metabolic conversion efficiency [1] [4].

Table 3: Pharmacodynamic Profile vs. Active Metabolite

TargetLevomethorphan ActivityLevorphanol ActivityFunctional Consequence
μ-Opioid ReceptorWeak agonist (prodrug limitation)Full agonist (Ki 0.21 nM)Primary analgesic effect
NMDA ReceptorModerate antagonistPotent antagonist (Ki 0.6 μM)Tolerance reduction/neuropathic pain
SERT/NETWeak inhibitionModerate inhibitionMood modulation/neuropathic pain
BioavailabilityLimited by first-pass metabolism70% (oral)Delayed peak activity (∼1 hour post-dose)

Research Gaps and Contemporary Relevance

Despite being shelved clinically, levomethorphan tartrate presents compelling research avenues:

  • Analytical Challenges: Differentiating levomethorphan from dextromethorphan in biological matrices requires sophisticated chiral separation techniques (e.g., LC-MS/MS with chiral columns). A 2022 study detected dextromethorphan in 120 hair samples but found zero levomethorphan—highlighting its absence from illicit markets [8].
  • Neuropathic Pain Mechanisms: Levorphanol’s clinical efficacy in treatment-resistant neuropathic pain (36% reduction vs. placebo in trials) suggests unexplored potential in levomethorphan as a metabolic precursor [5].
  • Metabolic Polymorphisms: Variable CYP2D6-mediated O-demethylation may cause unpredictable activation kinetics—a research gap with pharmacogenomic implications [8].
  • Molecular Pharmacology: The precise structural basis for levomethorphan’s κ-opioid binding versus dextromethorphan’s NMDA selectivity remains incompletely mapped, warranting crystallographic studies [1] .

Contemporary interest persists due to:

  • Prodrug Design: Exploration of analogs bypassing metabolic limitations [5].
  • Polypharmacology Agents: Multitarget engagement (MOR/KOR/NMDA/SNRI) remains desirable for complex pain states [4] [5].
  • Stereochemical Probes: As a chiral control for dextromethorphan neuropharmacology studies [3] [8].

Table 4: Key Unanswered Research Questions

Research DomainUnresolved QuestionMethodological Approach
Metabolic KineticsImpact of CYP2D6 polymorphisms on levomethorphan→levorphanol conversion efficiencyHuman hepatocyte studies with genotyped donors
Receptor DynamicsStructural determinants of κ-opioid vs. NMDA receptor binding specificityCryo-EM/computational molecular docking
Analytical ChemistryUltrasensitive detection in biological specimens for forensic monitoringChiral LC-MS/MS method optimization
Pain PharmacologySynergistic interactions between opioid and SNRI mechanisms in neuropathic modelsSpinal nerve ligation studies with KO mice

Properties

CAS Number

17146-90-6

Product Name

Levomethorphan tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C22H31NO7

Molecular Weight

421.49

InChI

InChI=1S/C18H25NO.C4H6O6/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;5-1(3(7)8)2(6)4(9)10/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,17+,18+;1-,2-/m00/s1

InChI Key

LNVDGFMORZACIZ-NUHCOFIMSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Levomethorphan tartrate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.